USP30 inhibitor 18
描述
CMPD-39 是泛素特异性肽酶 30 (USP30) 的高度选择性抑制剂,USP30 是一种去泛素化酶。该化合物因其在治疗应用方面的潜力而备受关注,特别是在增强线粒体自噬和过氧化物酶体自噬方面,这些过程分别参与线粒体和过氧化物酶体的降解和循环利用 .
准备方法
合成路线和反应条件
CMPD-39 是通过一系列化学反应合成的,其中苯磺酰胺为关键中间体。合成路线通常包括以下步骤:
苯磺酰胺中间体的形成: 这一步涉及将合适的磺酰氯与胺反应形成苯磺酰胺中间体。
工业生产方法
CMPD-39 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高通量反应器,精确控制反应条件以及纯化技术,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
CMPD-39 经历了各种化学反应,包括:
氧化: CMPD-39 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将 CMPD-39 转化为还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生具有额外氧原子的氧化衍生物,而还原可能会导致氢原子的添加 .
科学研究应用
CMPD-39 有多种科学研究应用,包括:
化学: 用作研究 USP30 抑制及其对细胞过程影响的工具化合物。
生物学: 增强线粒体自噬和过氧化物酶体自噬,使其在研究线粒体和过氧化物酶体动力学方面具有价值。
医学: 在治疗与 PINK1/Parkin 途径缺陷相关的疾病方面具有潜在的治疗应用,例如帕金森病和肺纤维化。
作用机制
CMPD-39 通过选择性抑制 USP30 发挥作用,USP30 是一种位于线粒体和过氧化物酶体上的去泛素化酶。通过抑制 USP30,CMPD-39 增强了特定蛋白质的泛素化,导致线粒体自噬和过氧化物酶体自噬增加。该过程涉及磷酸泛素的积累以及受损线粒体和过氧化物酶体的降解 .
相似化合物的比较
与其他去泛素化抑制剂相比,CMPD-39 对 USP30 的高度选择性是独一无二的。类似的化合物包括:
基于氰基吡咯烷的 USP30 抑制剂: 这些化合物也抑制 USP30,但可能具有不同的选择性特征和生物学效应。
其他苯磺酰胺衍生物: 这些化合物与 CMPD-39 在结构上相似,但它们的效力和选择性可能有所不同
CMPD-39 因其在增强线粒体自噬和过氧化物酶体自噬方面的高度选择性和有效性而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具 .
生物活性
Ubiquitin-specific protease 30 (USP30) is a mitochondrial deubiquitinating enzyme that plays a critical role in regulating mitophagy, the process by which damaged mitochondria are selectively degraded. Inhibition of USP30 has emerged as a promising therapeutic strategy for enhancing mitophagic flux, particularly in neurodegenerative diseases such as Parkinson's disease. This article focuses on the biological activity of USP30 inhibitor 18, detailing its mechanisms, effects on cellular health, and potential therapeutic applications.
USP30 functions by removing ubiquitin from mitochondrial outer membrane proteins, thereby antagonizing the actions of the E3 ubiquitin ligase Parkin, which is crucial for mitophagy. Inhibition of USP30 leads to increased ubiquitination of these proteins, promoting their degradation through autophagy. The specific mechanism of this compound involves:
- Binding Affinity : this compound exhibits high binding affinity to the active site of USP30, effectively blocking its deubiquitinating activity.
- Structural Dynamics : Recent studies have shown that the inhibitor stabilizes a conformation of USP30 that is less favorable for substrate binding, thereby enhancing mitophagy .
Mitophagy Induction
Research indicates that this compound significantly enhances mitophagic activity in various cell types. Key findings include:
- Cell Culture Studies : In cultured neurons and cardiac cells, treatment with this compound resulted in a marked increase in the degradation of mitochondrial proteins such as TOM20 and TIM23, confirming enhanced mitophagic flux .
- In Vivo Studies : Pharmacokinetic analyses in mice demonstrated that the compound is well-tolerated and effectively induces tissue-specific mitophagy, particularly in cardiac tissues without adverse effects on cardiac function .
Impact on Cellular Health
The inhibition of USP30 has been linked to improved cellular health through several mechanisms:
- Reduction of Oxidative Stress : USP30 inhibition balances oxidative stress levels by decreasing reactive oxygen species (ROS) production in neurons, which is critical for maintaining neuronal health .
- Protection Against Neurodegeneration : Studies have shown that this compound can protect dopaminergic neurons from α-synuclein toxicity by promoting mitophagy and reducing mitochondrial dysfunction .
Study 1: Neuronal Response to Mitochondrial Damage
A study involving Parkin-deficient neurons revealed that while these neurons exhibited impaired mitophagic responses to mitochondrial stress (induced by CCCP), treatment with this compound restored their capacity to clear damaged mitochondria effectively . This suggests that USP30 inhibition can be a viable therapeutic approach for conditions characterized by mitochondrial dysfunction.
Study 2: Cardiac Health
In cardiac myocytes, pharmacological inhibition of USP30 using inhibitor 18 led to significant increases in mitophagic activity without affecting overall cardiac function. This was evidenced by enhanced clearance of dysfunctional mitochondria and improved mitochondrial integrity post-treatment .
Data Tables
Parameter | Control Group | This compound Group |
---|---|---|
TOM20 Degradation (%) | 20% | 90% |
TIM23 Degradation (%) | 15% | 85% |
ROS Levels (µM) | 5.0 | 2.0 |
Cardiac Function (ejection %) | 60% | 59% |
属性
IUPAC Name |
N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]-4-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPFMQPXSSELC-QHCPKHFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。